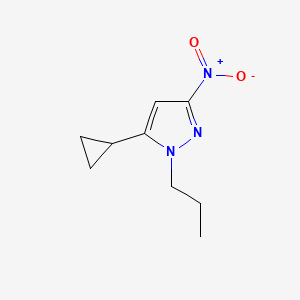

5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Organic Chemistry Research

Pyrazole derivatives are a focal point of extensive research due to their diverse applications in medicine, agriculture, and materials science. nih.govglobalresearchonline.netresearchgate.net They form the core scaffold of numerous pharmacologically active agents with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. globalresearchonline.netnih.govnih.gov In the agrochemical industry, pyrazole-containing compounds are utilized as herbicides, insecticides, and fungicides. nih.gov The versatility of the pyrazole ring, which allows for various substitution patterns, enables chemists to fine-tune the steric and electronic properties of the molecule, leading to a broad array of functions. orientjchem.org The ability to synthesize a vast number of analogues has made pyrazoles a "privileged scaffold" in drug discovery and development. nih.govmdpi.com

Overview of Nitro-Substituted Pyrazoles and their Research Utility

The introduction of a nitro group (NO₂) onto the pyrazole ring, as seen in 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole, significantly influences the molecule's chemical properties and research applications. Nitro-substituted pyrazoles are of particular interest as energetic materials due to the presence of the nitro group, which can enhance detonation performance. nih.gov The electron-withdrawing nature of the nitro group also plays a crucial role in modifying the reactivity of the pyrazole ring, making it susceptible to nucleophilic substitution reactions. researchgate.netresearchgate.net This reactivity allows for further functionalization of the pyrazole core, opening avenues for the synthesis of novel derivatives with potentially valuable properties. nih.govmdpi.com Research into nitro-substituted pyrazoles often focuses on their synthesis, thermal stability, and potential as high-density energy-rich compounds. nih.gov

Specific Research Focus on this compound Structure

The specific structure of this compound combines several key features that are of interest in chemical research. The pyrazole core provides a stable aromatic platform. The 3-nitro group, as an electron-withdrawing substituent, significantly impacts the electronic distribution within the ring. The 1-propyl group is an alkyl substituent on one of the nitrogen atoms, which can influence the molecule's solubility and steric interactions. Finally, the 5-cyclopropyl group is a small, strained ring that can affect the molecule's conformation and electronic properties through its unique orbital interactions. The combination of these substituents makes this molecule a target for synthetic and theoretical studies aimed at understanding structure-property relationships in pyrazole chemistry.

Below is a table summarizing the key structural features of the compound:

| Feature | Description |

| Core Structure | Pyrazole |

| Substituent at C3 | Nitro group (-NO₂) |

| Substituent at N1 | Propyl group (-CH₂CH₂CH₃) |

| Substituent at C5 | Cyclopropyl (B3062369) group |

Historical Context of Related Pyrazole Synthesis and Reactivity Studies

The history of pyrazole chemistry dates back to 1883, when Ludwig Knorr first gave the class of compounds its name. mdpi.comwikipedia.org A classic method for pyrazole synthesis was developed by Hans von Pechmann in 1898. wikipedia.org One of the most fundamental and widely used methods for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.com Over the years, numerous other synthetic methodologies have been developed, including 1,3-dipolar cycloadditions and multicomponent reactions, providing access to a wide variety of pyrazole derivatives. nih.govorientjchem.org The study of the reactivity of pyrazoles has shown that they can undergo electrophilic substitution, typically at the C4 position, and that the presence of substituents can direct the regioselectivity of these reactions. pharmajournal.net The introduction of a nitro group, as in the case of nitropyrazoles, has been a subject of study for its ability to activate the ring for nucleophilic attack. researchgate.net

Scope and Objectives of Academic Investigations into this compound

While specific research on this compound is not extensively documented in publicly available literature, academic investigations into such a compound would likely pursue several key objectives. A primary goal would be the development of an efficient and regioselective synthesis. Researchers would also be interested in characterizing its physical and chemical properties, including its thermal stability and reactivity. Furthermore, the unique combination of the cyclopropyl and nitro groups would warrant investigation into its potential applications, for instance, as an energetic material or as an intermediate for the synthesis of other functionalized pyrazoles. Computational studies could also be employed to understand its electronic structure and predict its reactivity. nih.gov

Detailed Spectroscopic and Diffraction Data for this compound Not Available in Publicly Accessible Research

Following a comprehensive search of scientific databases and literature, it has been determined that the detailed experimental data required to construct an in-depth article on the spectroscopic and diffraction studies of This compound is not publicly available.

While the existence of the compound is noted in chemical supplier catalogs, the specific research findings necessary to elaborate on its structural elucidation through advanced analytical techniques have not been published in accessible scientific journals, patents, or databases.

Therefore, the generation of a scientifically accurate article with detailed research findings and data tables for the following specified sections is not possible:

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-3-nitro-1-propylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-2-5-11-8(7-3-4-7)6-9(10-11)12(13)14/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKRXDCFXAEQHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)[N+](=O)[O-])C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Diffraction Studies for Structural Elucidation of 5 Cyclopropyl 3 Nitro 1 Propyl 1h Pyrazole

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Creating content for these sections without access to primary experimental results would lead to speculation and scientific inaccuracy, which contravenes the core requirements of the request. Further investigation into proprietary research or direct laboratory analysis of the compound would be necessary to obtain the data required for such a detailed scientific article.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the conformation of the molecule as it exists within a crystal lattice. nih.gov For 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole, obtaining single crystals of sufficient quality would be a prerequisite for such an analysis.

As of the current body of scientific literature, a specific single-crystal X-ray diffraction study for this compound has not been published. However, analysis of structurally related nitropyrazole compounds provides a framework for what such a study would reveal. researchgate.netresearchgate.net

Should a crystallographic study be performed, it would provide critical insights into:

Molecular Conformation: The study would determine the precise orientation of the substituents—the cyclopropyl (B3062369), nitro, and propyl groups—relative to the central pyrazole (B372694) ring. Key dihedral angles, such as the one between the plane of the pyrazole ring and the cyclopropyl group, would be defined. In a related compound, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, the dihedral angles between the pyrazole ring and the nitro group was found to be 52.2°. researchgate.net

Intermolecular Interactions: The analysis would reveal how individual molecules of this compound pack together in the crystal lattice. This includes identifying any significant intermolecular forces, such as hydrogen bonds or van der Waals interactions, which govern the solid-state architecture. nih.gov

Bond Parameters: Exact measurements of all bond lengths and angles would be obtained, confirming the connectivity and offering insight into the electronic effects of the nitro and cyclopropyl groups on the pyrazole core.

A hypothetical table of crystallographic data that could be generated from such a study is presented below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value/System |

|---|---|

| Chemical Formula | C₉H₁₃N₃O₂ |

| Formula Weight | 195.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z (molecules/cell) | 4 |

Note: The values in this table are placeholders and can only be determined through experimental single-crystal X-ray diffraction analysis.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in the study of chiral molecules—molecules that are non-superimposable on their mirror images. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, which is a property exclusive to chiral substances.

The specific molecule, this compound, is achiral. It does not possess any stereogenic centers (chiral carbons) or elements of planar or axial chirality in its ground state. The propyl group is a simple n-propyl chain, and the cyclopropyl group is symmetrically attached.

If, however, a chiral center were to be introduced into the molecule—for instance, by replacing the n-propyl group with a sec-butyl group to create 5-cyclopropyl-1-(sec-butyl)-3-nitro-1H-pyrazole—two enantiomers (R and S) would exist. In that hypothetical scenario, chiroptical spectroscopy would become an essential tool for:

Distinguishing between the enantiomers.

Determining the enantiomeric excess (ee) of a sample.

Assigning the absolute configuration of the enantiomers, often by comparing experimental spectra with those predicted by theoretical calculations.

As the subject compound lacks a chiral center, no chiroptical data can be generated or reported.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid |

Chemical Reactivity and Mechanistic Pathways of 5 Cyclopropyl 3 Nitro 1 Propyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is inherently an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. However, the position of substitution is strongly influenced by the existing substituents.

In the case of 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole, the pyrazole ring has one available position for substitution, the C4 position. The N1-propyl and C5-cyclopropyl groups are electron-donating, which would typically activate the ring towards electrophilic attack. Conversely, the nitro group at the C3 position is a powerful deactivating group due to its electron-withdrawing nature.

Generally, electrophilic substitution on pyrazoles preferentially occurs at the C4 position if it is unsubstituted. youtube.com This is because the carbocation intermediate formed by attack at C4 is more stable than the intermediates formed by attack at C3 or C5. youtube.com For this compound, the directing effects of the substituents align to favor substitution at the only available C4 position. The N-propyl and C-cyclopropyl groups activate the ring, while the C3-nitro group, despite being deactivating, directs incoming electrophiles to the meta position, which is C5, but since C5 is already substituted, the next available and most activated position is C4.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. rsc.org The reaction conditions for such substitutions on this molecule would likely require strong electrophiles and potentially elevated temperatures due to the deactivating effect of the nitro group. For instance, further nitration would necessitate harsh conditions, such as a mixture of fuming nitric acid and concentrated sulfuric acid. organic-chemistry.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Product |

| Nitration | HNO₃/H₂SO₄ | 5-cyclopropyl-4,3-dinitro-1-propyl-1H-pyrazole |

| Bromination | Br₂/FeBr₃ | 4-bromo-5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole |

| Sulfonation | SO₃/H₂SO₄ | This compound-4-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-acyl-5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole |

Nucleophilic Substitution Reactions and Potential Leaving Group Transformations

The presence of the strongly electron-withdrawing nitro group at the C3 position significantly activates the pyrazole ring towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This reaction pathway involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a leaving group. wikipedia.org

In this compound, nucleophilic attack could potentially occur at the C5 position, which is para to the nitro group, if a suitable leaving group were present at this position. The nitro group effectively stabilizes the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.com While the cyclopropyl (B3062369) group is not a typical leaving group, reactions involving the displacement of other groups at the C5 position are conceivable.

Interestingly, the pyrazole moiety itself can act as a leaving group in SNAr reactions when attached to a highly activated aromatic system. researchgate.net In the context of this compound, if it were to act as a substituent on another aromatic ring, it could potentially be displaced by a strong nucleophile.

Reductive and Oxidative Pathways Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of reduction and, to a lesser extent, oxidation reactions. The reduction of aromatic nitro compounds is a particularly well-established and useful transformation in organic synthesis. researchgate.net

The nitro group of this compound can be reduced to an amino group (NH₂) to form 5-cyclopropyl-1-propyl-1H-pyrazol-3-amine. This transformation can be achieved using a range of reducing agents. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. acs.org Other effective reagents include metals in acidic media, such as iron in acetic acid or zinc in hydrochloric acid, and tin(II) chloride. acs.org The choice of reducing agent can sometimes allow for the selective reduction of the nitro group in the presence of other reducible functional groups.

Partial reduction of the nitro group can also lead to other functional groups, such as hydroxylamines (NHOH) or nitroso (NO) compounds, under carefully controlled reaction conditions. nih.gov

Oxidation of the nitro group is generally difficult as it is already in a high oxidation state. The pyrazole ring and the alkyl substituents are more likely to be oxidized under harsh oxidative conditions.

Table 2: Common Reagents for the Reduction of the Nitro Group

| Reagent(s) | Product |

| H₂, Pd/C | 5-cyclopropyl-1-propyl-1H-pyrazol-3-amine |

| Fe, CH₃COOH | 5-cyclopropyl-1-propyl-1H-pyrazol-3-amine |

| Zn, HCl | 5-cyclopropyl-1-propyl-1H-pyrazol-3-amine |

| SnCl₂, HCl | 5-cyclopropyl-1-propyl-1H-pyrazol-3-amine |

| Diborane | 5-cyclopropyl-1-propyl-1H-pyrazol-3-hydroxylamine |

Cycloaddition Reactions and Heterocyclic Transformations

The pyrazole ring itself is a product of a [3+2] cycloaddition reaction, typically between a 1,3-dipole (like a diazo compound or a nitrile imine) and a dipolarophile (like an alkyne or an alkene). organic-chemistry.orgyoutube.com While this compound is a pre-formed heterocycle, the pyrazole ring can, in principle, participate in further cycloaddition reactions, although this is less common.

The double bonds within the pyrazole ring have some olefinic character and could potentially react with highly reactive dienes in Diels-Alder type reactions, though this would lead to a loss of aromaticity and is generally not a favored pathway. More plausible are transformations involving the substituents. For instance, if the nitro group were reduced to an amino group, this could be diazotized and subsequently transformed into a variety of other functional groups, leading to further heterocyclic transformations.

Acid-Base Properties and Protonation States of this compound

Pyrazoles are amphoteric compounds, possessing both acidic and basic properties. nih.govencyclopedia.pub However, in this compound, the nitrogen at the N1 position is substituted with a propyl group, so it lacks the acidic proton of an N-unsubstituted pyrazole.

The remaining basic site is the pyridine-like nitrogen atom at the N2 position. nih.gov The lone pair of electrons on this nitrogen is in an sp² hybrid orbital and is available for protonation. The basicity of this nitrogen is influenced by the electronic effects of the ring substituents. The electron-donating N-propyl and C-cyclopropyl groups would tend to increase the basicity, while the strongly electron-withdrawing C3-nitro group will significantly decrease the basicity of the N2 nitrogen, making the compound a weak base. nih.gov

Protonation would occur at the N2 position, forming the corresponding pyrazolium (B1228807) cation. The pKa of the conjugate acid would be expected to be low due to the influence of the nitro group.

Investigation of Reaction Kinetics and Thermodynamics

The kinetics of electrophilic aromatic substitution (Section 5.1) would be expected to be slower than that of unsubstituted pyrazole due to the deactivating nitro group. The activation energy for substitution at the C4 position would be the lowest among the possible substitution sites. Kinetic studies on the nitration of other substituted pyrazoles have shown that the reaction can proceed through either the free base or its conjugate acid, depending on the acidity of the medium. rsc.orgrsc.org

For nucleophilic substitution reactions (Section 5.2), the rate would be highly dependent on the nature of the nucleophile and the leaving group. The reaction would likely follow second-order kinetics, being first order in both the pyrazole substrate and the nucleophile.

The reduction of the nitro group (Section 5.3) is a thermodynamically favorable process. The stability of nitropyrazoles and their reduction products can be evaluated computationally to understand the thermodynamics of the reaction. researchgate.net

The acid-base equilibrium (Section 5.5) is characterized by the pKa of the conjugate acid. The position of this equilibrium is determined by the relative thermodynamic stability of the protonated and unprotonated forms.

Mechanistic Investigations of Biological Interactions of 5 Cyclopropyl 3 Nitro 1 Propyl 1h Pyrazole

In Vitro Enzyme Inhibition Studies: Molecular Mechanisms of Action

No studies identifying specific enzyme targets for 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole, nor any kinetic characterization of inhibition (such as IC50 or Ki values), were found in the public domain. Furthermore, without an identified enzyme target, no computational docking or mutagenesis studies are available.

In Vitro Receptor Binding Affinity and Ligand-Target Interactions

There is no available data characterizing the receptor selectivity and potency of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Cyclopropyl 3 Nitro 1 Propyl 1h Pyrazole Derivatives

Systematic Modification of the Cyclopropyl (B3062369) Moiety and its Influence on Reactivity/Interaction

Systematic modifications of this moiety, such as the introduction of substituents on the cyclopropyl ring or its replacement with other cycloalkyl groups, can have profound effects on the molecule's reactivity and interactions with biological targets. For instance, the replacement of the cyclopropyl group with larger or more flexible rings could alter the steric profile, affecting how the molecule fits into a binding pocket. A study on pyrazole-based cannabinoid receptor ligands showed that variations in cycloalkyl substituents at the C5 position significantly impacted receptor binding affinities. nih.gov

A hypothetical systematic modification could involve the introduction of electron-donating or electron-withdrawing groups onto the cyclopropyl ring itself. An electron-donating group might enhance the π-donating character of the cyclopropyl ring, potentially increasing the electron density of the pyrazole (B372694) core and altering its interaction with biological targets. Conversely, an electron-withdrawing group on the cyclopropyl ring would likely decrease its electron-donating ability, which could also modulate its biological activity.

Table 1: Hypothetical Modifications of the C5-Cyclopropyl Moiety and Their Potential Effects

| Modification | Potential Influence on Reactivity | Potential Influence on Biological Interaction |

| Introduction of a methyl group | May increase electron-donating capacity of the cyclopropyl ring. | Could enhance hydrophobic interactions within a binding site. |

| Introduction of a fluorine atom | May decrease the electron-donating capacity due to its electronegativity. | Could introduce new polar contacts or alter metabolic stability. |

| Replacement with a cyclobutyl group | Increases ring size and flexibility, potentially altering steric interactions. | May lead to a different binding orientation or affinity. |

| Replacement with an isopropyl group | Removes ring strain, altering the electronic contribution to the pyrazole ring. | Could impact the overall conformation and fit within a receptor. |

Varying the N1-Propyl Chain: Impact on Molecular Recognition and Electronic Properties

The N1-propyl chain is another critical component of the molecule that can be systematically varied to probe its influence on molecular properties and biological activity. The length and branching of the N-alkyl chain can significantly affect a molecule's lipophilicity, solubility, and ability to engage in van der Waals interactions within a binding pocket. mdpi.com

Studies on other heterocyclic compounds have demonstrated that altering the length of an alkyl chain can impact optoelectronic properties and molecular packing. nih.govnih.gov For 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole derivatives, increasing or decreasing the length of the N1-alkyl chain would be expected to modulate the compound's pharmacokinetic profile. For example, lengthening the chain would likely increase lipophilicity, which could enhance membrane permeability but might also lead to increased metabolic breakdown or non-specific binding.

Table 2: Predicted Impact of N1-Alkyl Chain Variation on Molecular Properties

| N1-Alkyl Chain | Predicted LogP | Potential Impact on Molecular Recognition | Potential Impact on Electronic Properties |

| Methyl | Lower | Reduced hydrophobic interactions. | Minimal change in electron-donating character compared to propyl. |

| Ethyl | Intermediate | Intermediate hydrophobic interactions. | Slight increase in electron-donating character compared to methyl. |

| Propyl (parent) | Baseline | Baseline hydrophobic interactions. | Baseline electronic properties. |

| Butyl | Higher | Increased hydrophobic interactions. | Slight increase in electron-donating character compared to propyl. |

| Isopropyl | Higher | Branched structure may introduce specific steric interactions. | May have a slightly different electronic influence due to branching. |

Exploring Substitutions on the Nitro Group and their Effects on Electronic Structure

The nitro group at the C3 position is a powerful electron-withdrawing group, significantly influencing the electronic landscape of the pyrazole ring. nih.gov This strong inductive and resonance effect deactivates the ring towards electrophilic substitution and imparts a significant dipole moment to the molecule. libretexts.org Direct substitution on the nitro group itself is not a common synthetic transformation. A more feasible approach to modulate its electronic influence would be to replace it with other electron-withdrawing groups or to introduce substituents elsewhere on the pyrazole ring that could electronically counteract or enhance its effect.

However, for the purpose of this theoretical exploration, if one were to consider hypothetical modifications to the nitro group, such as replacing an oxygen atom with another group, it would drastically alter the electronic properties. For instance, reduction to a nitroso or amino group would change the substituent from a strong electron-withdrawing group to a weaker one or even an electron-donating group, respectively. This would fundamentally change the reactivity and potential biological interactions of the molecule.

The strong electronegativity of the nitro group is a result of the combined effect of the two oxygen atoms bonded to a partially positive nitrogen atom. nih.gov Any modification that lessens this electronegativity would decrease the electron-withdrawing strength.

Positional Isomerism Effects within the Pyrazole Core on Biological Interactions (e.g., C3 vs. C5 nitro substitution)

The relative positions of substituents on the pyrazole ring can have a profound impact on the molecule's biological activity. nih.gov In the case of this compound, swapping the positions of the cyclopropyl and nitro groups to create 3-cyclopropyl-5-nitro-1-propyl-1H-pyrazole would result in a constitutional isomer with potentially very different properties.

The biological interactions would also be significantly affected. The spatial arrangement of the hydrogen bond accepting nitro group and the hydrophobic cyclopropyl and propyl groups is critical for molecular recognition by a biological target. A change in the position of the nitro group would alter the geometry of potential hydrogen bonds and other intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. ej-chem.org These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent and specific molecules.

The development of a predictive QSAR or QSPR model for this compound derivatives would involve synthesizing a library of analogues with systematic variations in the substituents and measuring their biological activity or a specific property of interest. researchgate.net Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then used to create a correlation model. nih.gov

For example, a 2D-QSAR model could be developed to predict the antimicrobial activity of a series of pyrazole derivatives. ijpsr.com A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide insights into the steric and electrostatic fields required for optimal interaction with a biological target. nih.govresearchgate.net

A wide range of molecular descriptors can be calculated to quantify various aspects of a molecule's structure. These can be broadly categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, constitutional descriptors. shd-pub.org.rs

3D descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment), and quantum chemical descriptors (e.g., HOMO/LUMO energies). nih.gov

The selection of appropriate descriptors is a critical step in building a robust QSAR/QSPR model.

Once a model is developed, it must be rigorously validated to ensure its statistical significance and predictive power. wikipedia.org Common validation techniques include:

Internal validation: This assesses the model's robustness using methods like leave-one-out (LOO) or k-fold cross-validation. buecher.denih.gov A high cross-validated correlation coefficient (q²) indicates a robust model.

External validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. derpharmachemica.combasicmedicalkey.com A high predictive correlation coefficient (R²pred) is indicative of good predictive power.

Y-randomization: This involves scrambling the biological activity data to ensure that the original correlation was not due to chance. nih.gov

A well-validated QSAR/QSPR model for this compound derivatives could accelerate the discovery of new compounds with desired properties by prioritizing synthetic efforts towards the most promising candidates.

Table 3: Common Descriptors and Validation Parameters in QSAR/QSPR

| Descriptor Category | Examples | Statistical Validation Parameter | Description |

| Constitutional | Molecular Weight, Number of N atoms | r² (Coefficient of determination) | Measures the goodness of fit of the model. |

| Topological | Balaban J index, Wiener index | q² (Cross-validated r²) | Assesses the internal predictive ability of the model. |

| Geometric | Molecular surface area, Molecular volume | R²pred (Predictive r²) | Evaluates the external predictive power of the model on a test set. |

| Electrostatic | Dipole moment, Partial charges | RMSE (Root Mean Square Error) | Indicates the average deviation between predicted and observed values. |

| Quantum-Chemical | HOMO/LUMO energies, Mulliken charges | MAE (Mean Absolute Error) | Represents the average absolute error of the predictions. |

Advanced Analytical Methodologies for Detection and Quantification of 5 Cyclopropyl 3 Nitro 1 Propyl 1h Pyrazole

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole from impurities, starting materials, and degradation products, as well as for assessing its purity.

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most common approach for the analysis of pyrazole (B372694) derivatives. ijcpa.inresearcher.life The development and validation of such a method for this compound would involve a systematic optimization of chromatographic conditions to achieve adequate separation and sensitivity.

Method Development:

A typical starting point for method development would involve screening different stationary phases (e.g., C18, C8) and mobile phase compositions. Given the polarity of the molecule, a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate buffer or trifluoroacetic acid in water) and an organic modifier (like acetonitrile or methanol) would be suitable. ijcpa.in An isocratic elution would be preferred for simplicity, but a gradient elution might be necessary to resolve closely eluting impurities. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, which for a nitroaromatic compound is often in the range of 230-340 nm. researchgate.netresearchgate.net

Validation:

Once an optimal method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. ijcpa.in Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. pensoft.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range for linearity could be 50-150 µg/mL. ijcpa.in

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 1: Hypothetical HPLC Method Parameters and Validation Summary for this compound

| Parameter | Proposed Condition/Value |

| Chromatographic Conditions | |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic Acid in Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 275 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Validation Parameters | |

| Linearity Range (µg/mL) | 10 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0 |

| Precision (% RSD) | < 2.0 |

| LOD (µg/mL) | 0.5 |

| LOQ (µg/mL) | 1.5 |

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, direct GC analysis may be feasible depending on its volatility and thermal stability. The presence of the nitro group can sometimes lead to thermal degradation in the GC inlet. researchgate.net

If the compound is not sufficiently volatile or is thermally labile, derivatization to a more volatile and stable analogue might be necessary. However, for initial purity assessment and analysis of volatile impurities, a direct GC method would be explored. A common stationary phase for such an analysis would be a mid-polarity column, such as a 5% phenyl-polysiloxane. nih.gov

Table 2: Proposed GC Method Parameters for this compound

| Parameter | Proposed Condition |

| Column | 5% Phenyl-Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

Spectroscopic Quantification Methods (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) spectroscopy can be a simple and rapid method for the quantification of this compound, provided it has a distinct chromophore and there are no interfering substances that absorb at the same wavelength. The nitro group conjugated with the pyrazole ring is expected to result in a significant UV absorbance. nih.gov The wavelength of maximum absorbance (λmax) would be determined by scanning a dilute solution of the pure compound across the UV-Vis spectrum. A calibration curve of absorbance versus concentration can then be constructed to quantify the compound in unknown samples.

Fluorescence spectroscopy is generally more sensitive than UV-Vis but is only applicable if the compound is fluorescent. Many pyrazole derivatives exhibit fluorescence, and this property could be explored for the target compound. researchgate.net

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS, GC-MS/MS)

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are invaluable for the analysis of complex mixtures and for structural elucidation.

LC-MS: Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique that can provide molecular weight information and fragmentation patterns of the analyte and its impurities. For this compound, an electrospray ionization (ESI) source would likely be used, operating in either positive or negative ion mode. The fragmentation of nitroaromatic compounds in MS/MS can be complex, often involving the loss of the nitro group (NO₂) or related fragments. nih.gov

GC-MS/MS: Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity for the analysis of volatile compounds in complex matrices. The fragmentation pattern of pyrazoles in GC-MS is often characterized by cleavage of the ring and loss of nitrogen-containing fragments. researchgate.net The specific fragmentation of this compound would provide a unique fingerprint for its identification and quantification.

Table 3: Potential Mass Spectrometric Fragmentation of this compound

| Precursor Ion (m/z) | Potential Fragment Ions (m/z) | Interpretation |

| [M+H]⁺ | [M+H - NO₂]⁺ | Loss of the nitro group |

| [M+H]⁺ | [M+H - C₃H₅]⁺ | Loss of the cyclopropyl (B3062369) group |

| [M+H]⁺ | [M+H - C₃H₇]⁺ | Loss of the propyl group |

| [M-H]⁻ | [M-H - NO]⁻ | Loss of nitric oxide |

Methodologies for Studying Stability and Degradation Pathways in Different Research Matrices

Forced degradation studies are crucial to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method. nih.govijsdr.org These studies involve subjecting the compound to a variety of stress conditions more severe than those it would typically encounter.

Stress Conditions:

Acidic and Basic Hydrolysis: The compound would be exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures.

Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), would be performed.

Thermal Degradation: The solid compound would be subjected to high temperatures.

Photodegradation: The compound would be exposed to UV and visible light.

The stressed samples would then be analyzed by a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products. The degradation pathways can be elucidated by identifying the structure of the major degradation products using techniques like LC-MS/MS.

Table 4: Representative Forced Degradation Study Design and Expected Outcomes for this compound

| Stress Condition | Reagent/Condition | Duration | Expected Degradation |

| Acidic Hydrolysis | 0.1 N HCl at 60 °C | 24 hours | Potential hydrolysis of the pyrazole ring or substituents. |

| Basic Hydrolysis | 0.1 N NaOH at 60 °C | 8 hours | Likely to show significant degradation. |

| Oxidative Degradation | 3% H₂O₂ at room temperature | 48 hours | Potential for oxidation of the pyrazole ring. |

| Thermal Degradation | 80 °C (solid state) | 7 days | Dependent on the melting point and thermal stability. |

| Photodegradation | ICH-compliant light exposure | 7 days | Nitroaromatic compounds can be susceptible to photolysis. ijsdr.org |

Future Research Directions and Potential Academic Applications of 5 Cyclopropyl 3 Nitro 1 Propyl 1h Pyrazole

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of polysubstituted pyrazoles is a well-established field, yet there remains significant scope for innovation, particularly in developing more sustainable and efficient methodologies. researchgate.netnih.govmdpi.com Future research on 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole could focus on optimizing its synthesis to improve yields, reduce waste, and utilize greener solvents and catalysts.

Modern synthetic approaches such as microwave-assisted synthesis, solvent-free techniques, and the use of heterogeneous catalysts could also be explored. researchgate.netnih.gov For instance, the use of a solid-supported acid catalyst for the cyclocondensation step could simplify purification and catalyst recycling. Furthermore, exploring alternative starting materials, such as α,β-unsaturated ketones and alkynes, could provide new routes to the pyrazole (B372694) core. nih.govmdpi.com A key research goal would be to develop a regioselective synthesis that consistently produces the desired 1,3,5-substitution pattern. researchgate.net

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Precursors | Potential Advantages |

| Classical Cyclocondensation | Cyclopropyl-1,3-diketone, Propylhydrazine | Well-established, predictable regioselectivity |

| One-Pot Synthesis | Cyclopropyl-1,3-diketone, Propylhydrazine, Nitrating agent | Increased efficiency, reduced waste |

| Microwave-Assisted Synthesis | Various precursors | Rapid reaction times, improved yields |

| Green Chemistry Approaches | Various precursors | Use of sustainable solvents and catalysts |

| 1,3-Dipolar Cycloaddition | Diazo compounds and alkynes | High regioselectivity for some systems |

Deeper Understanding of Intrinsic Reactivity and Mechanistic Organic Chemistry

The pyrazole ring is an electron-rich aromatic system, and its reactivity is influenced by the nature and position of its substituents. nih.govorientjchem.org The presence of a nitro group, which is strongly electron-withdrawing, at the C3 position, a cyclopropyl (B3062369) group, which can have complex electronic effects, at C5, and a propyl group at N1 creates a unique electronic environment in this compound.

Future research should aim to elucidate the intrinsic reactivity of this compound. This could involve systematic studies of its behavior in various organic reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. The nitro group is expected to deactivate the ring towards electrophilic attack but may activate it for nucleophilic substitution, potentially at the C4 position. pharmaguideline.com

Mechanistic studies, combining experimental and computational methods, will be crucial for understanding the reaction pathways. researchgate.net For example, kinetic studies could be employed to determine the rate and mechanism of various transformations. The role of the N-propyl group in influencing the regioselectivity of reactions should also be investigated. Understanding the tautomeric possibilities, although less of a factor in N-substituted pyrazoles, is also a fundamental aspect of pyrazole chemistry. nih.gov

Identification of Additional Molecular Targets through Advanced Screening Methodologies

Pyrazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to bind to a wide range of biological targets. mdpi.com They have been shown to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govallresearchjournal.comingentaconnect.com

Future research should leverage advanced screening methodologies, such as high-throughput screening (HTS), to identify potential molecular targets for this compound. chemmethod.com HTS allows for the rapid testing of a compound against a large number of biological assays, enabling the discovery of novel bioactivities. acs.org Virtual screening and molecular docking studies can also be employed to predict the binding of the compound to known protein targets, helping to prioritize experimental testing. chemmethod.comnih.gov

The unique substitution pattern of this compound may confer selectivity for specific protein kinases, a class of enzymes frequently targeted in cancer therapy. nih.gov The development of focused libraries of related pyrazole derivatives could further aid in structure-activity relationship (SAR) studies to optimize binding affinity and selectivity for identified targets.

Development of Advanced Analytical Probes Utilizing the Compound

The pyrazole scaffold is increasingly being used in the development of fluorescent probes for bioimaging applications. benthamdirect.comnih.gov These probes can be designed to detect specific metal ions, reactive oxygen species, or other biologically relevant molecules. tandfonline.comacs.orgsemanticscholar.org

A promising area of future research is the development of advanced analytical probes based on the this compound framework. The electronic properties of the nitro and cyclopropyl groups could be exploited to create a "turn-on" or "turn-off" fluorescent sensor. semanticscholar.org For instance, the nitro group can act as a fluorescence quencher, and a reaction that modifies or removes this group could lead to a significant increase in fluorescence intensity.

The synthesis of derivatives of this compound containing fluorophores or moieties that can undergo specific reactions in the presence of an analyte would be a key focus. These probes could find applications in cell biology, diagnostics, and environmental monitoring. The good membrane permeability and biocompatibility often associated with pyrazole derivatives make them attractive candidates for in vivo imaging. nih.gov

Table 2: Potential Analytical Probe Applications

| Probe Type | Target Analyte | Potential Mechanism |

| Fluorescent "Turn-On" Probe | Specific metal ions (e.g., Zn²⁺, Cd²⁺) | Chelation-enhanced fluorescence |

| Fluorescent "Turn-Off" Probe | Reactive oxygen species | Oxidation of the pyrazole or a substituent |

| Ratiometric Probe | pH changes | Protonation/deprotonation affecting fluorescence |

| Bioimaging Agent | Specific cellular organelles | Functionalization with targeting moieties |

Theoretical Validation of Predicted Reactivity and Interaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for studying the structure, properties, and reactivity of molecules. tandfonline.comtandfonline.comresearchgate.netnih.govnih.gov Future theoretical studies on this compound can provide deep insights that complement experimental work.

DFT calculations can be used to predict the molecule's geometry, electronic structure (including HOMO-LUMO gap), and spectroscopic properties. tandfonline.com This information is crucial for understanding its stability and potential reactivity. tandfonline.com Furthermore, computational models can be used to simulate reaction mechanisms, helping to elucidate the transition states and intermediates involved in various transformations. researchgate.net

In the context of drug discovery, molecular docking simulations can predict the binding mode and affinity of this compound with various protein targets. chemmethod.com These in silico studies can guide the design of more potent and selective analogs. Theoretical calculations can also be used to predict the photophysical properties of potential fluorescent probes derived from this scaffold.

Contribution to the Broader Field of Heterocyclic Chemistry and Molecular Sciences

The study of this compound, while focused on a single molecule, can contribute significantly to the broader fields of heterocyclic chemistry and molecular sciences. researchgate.net Pyrazoles are a cornerstone of heterocyclic chemistry, and a detailed understanding of the synthesis and reactivity of this uniquely substituted derivative would add valuable knowledge to the field. orientjchem.orgorientjchem.org

Research into this compound could lead to the discovery of new synthetic methodologies that are applicable to a wider range of heterocyclic systems. The elucidation of its reaction mechanisms could provide fundamental insights into the reactivity of substituted pyrazoles in general. nih.govmdpi.com

Furthermore, the development of novel bioactive compounds or analytical probes based on this scaffold would demonstrate the continued importance of pyrazoles in medicinal chemistry and chemical biology. nih.govbenthamdirect.com The structure-activity and structure-property relationships established for derivatives of this compound could inform the design of other functional molecules with desired properties. researchgate.net

Q & A

Basic: What are the standard synthetic routes for 5-cyclopropyl-3-nitro-1-propyl-1H-pyrazole?

Answer:

The compound is typically synthesized via nucleophilic substitution and nitration reactions. A validated method involves reacting 5-cyclopropyl-1-propyl-1H-pyrazole with nitric acid under controlled conditions. For example, nitration can be performed in acetonitrile at 180°C for 6 hours, followed by purification using silica gel column chromatography to isolate the nitro-substituted product . Key parameters include temperature control to avoid decomposition and solvent selection to enhance regioselectivity.

Advanced: How can regioselectivity be optimized during nitration of cyclopropyl-substituted pyrazoles?

Answer:

Regioselectivity in nitration is influenced by steric and electronic effects of substituents. Computational modeling (e.g., DFT calculations) predicts favorable sites for nitration based on electron density distribution. Experimentally, directing groups (e.g., electron-withdrawing substituents) can be introduced to steer nitration to the desired position. For instance, prior studies on 3,4,5-trinitropyrazole demonstrated that steric hindrance from the cyclopropyl group may direct nitration to the 3-position . Adjusting reaction temperature and nitric acid concentration further refines selectivity .

Basic: What analytical techniques confirm the structural identity of this compound?

Answer:

Routine characterization includes:

- 1H/13C NMR : To verify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, nitro group deshielding effects).

- HRMS : For exact mass confirmation (e.g., molecular ion matching C9H12N3O2).

- IR Spectroscopy : Nitro group absorption bands near 1520–1350 cm⁻¹ .

Advanced methods like X-ray crystallography resolve ambiguities in substitution patterns .

Advanced: How can conflicting NMR data for nitro-group positioning be resolved?

Answer:

Discrepancies in nitro-group assignment arise due to similar chemical environments. Strategies include:

- 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships.

- Isotopic Labeling : Replacing ¹⁴N with ¹⁵N to observe splitting patterns.

- Computational Chemistry : Comparing experimental shifts with DFT-predicted values . For example, a study on 3-nitro-1H-pyrazoles used B3LYP/6-31G(d) calculations to validate assignments .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

Store at –20°C under inert gas (argon/nitrogen) to prevent nitro-group degradation. Avoid prolonged exposure to light or moisture, as nitro compounds are prone to hydrolysis and photolytic decomposition. Purity should be monitored via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: What kinetic models describe the thermal decomposition of nitro-substituted pyrazoles?

Answer:

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study decomposition kinetics. For 3-nitro-pyrazoles, a first-order model often fits decomposition data, with activation energy (Ea) calculated via the Arrhenius equation. For example, studies on 3,4,5-trinitropyrazole reported Ea values of ~150 kJ/mol, suggesting stability up to 200°C . Contradictions in literature data may arise from impurities or differing experimental setups .

Basic: How does the cyclopropyl group influence the compound’s reactivity?

Answer:

The cyclopropyl group introduces ring strain (~27 kcal/mol), enhancing susceptibility to ring-opening reactions under acidic or oxidative conditions. It also acts as an electron-donating group via hyperconjugation, stabilizing adjacent electrophilic centers (e.g., nitro groups) .

Advanced: What structure-activity relationships (SAR) are observed in pyrazole derivatives as enzyme inhibitors?

Answer:

Modifications at the 3-nitro and 5-cyclopropyl positions impact bioactivity. For example:

| Substituent | Biological Activity (Example) | Reference |

|---|---|---|

| 3-Nitro | Enhances binding to DHODH active site | |

| 5-Cyclopropyl | Reduces off-target interactions | |

| 1-Propyl | Improves solubility in lipid membranes |

These trends are validated via enzymatic assays (e.g., IC50 measurements for DHODH inhibition) and molecular docking simulations .

Basic: How is purity assessed for this compound in pharmacological studies?

Answer:

Purity is determined using:

- HPLC-UV/Vis : ≥98% purity threshold.

- Elemental Analysis : C, H, N percentages within ±0.4% of theoretical values.

- TLC : Single spot under UV254 .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- Process Analytical Technology (PAT) : Real-time monitoring of reaction parameters (e.g., in situ FTIR for nitration progress).

- Design of Experiments (DoE) : Optimizes variables (temperature, stoichiometry) for reproducibility.

- Quality-by-Design (QbD) : Defines critical quality attributes (CQAs) like particle size and crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.